Biotinamidocaproate Tobramycin Amide

Chemical Inducer of Dimerization (CID) RNA-Protein Interaction Streptavidin-Biotin Affinity

Biotinamidocaproate Tobramycin Amide (BTA; CAS 419573-19-6) is a heterobifunctional chemical inducer of dimerization (CID) composed of the aminoglycoside antibiotic tobramycin covalently linked via a 6‑carbon (caproate) spacer to a biotin moiety. This conjugate retains the RNA‑binding capability of tobramycin while introducing the high‑affinity biotin–streptavidin interaction (Kd ≈ 10⁻¹⁵ M), enabling its use as a molecular bridge in ternary complex formation, RNA‑protein proximity assays, and affinity‑based detection systems.

Molecular Formula C34H62N8O12S
Molecular Weight 807.0 g/mol
Cat. No. B12290024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinamidocaproate Tobramycin Amide
Molecular FormulaC34H62N8O12S
Molecular Weight807.0 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N
InChIInChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50)
InChIKeyFRSAHHMPWJHCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinamidocaproate Tobramycin Amide – An Aminoglycoside-Biotin Conjugate with a Defined Caproate Linker for Streptavidin-Based Assays and CID Applications


Biotinamidocaproate Tobramycin Amide (BTA; CAS 419573-19-6) is a heterobifunctional chemical inducer of dimerization (CID) composed of the aminoglycoside antibiotic tobramycin covalently linked via a 6‑carbon (caproate) spacer to a biotin moiety [1]. This conjugate retains the RNA‑binding capability of tobramycin while introducing the high‑affinity biotin–streptavidin interaction (Kd ≈ 10⁻¹⁵ M), enabling its use as a molecular bridge in ternary complex formation, RNA‑protein proximity assays, and affinity‑based detection systems [1] . The compound is supplied as an off‑white solid with a molecular weight of 806.97 g/mol (C₃₄H₆₂N₈O₁₂S), ≥95% purity, and is stored at −20°C [2].

Why Tobramycin or Simple Biotinylated Tobramycins Cannot Replace Biotinamidocaproate Tobramycin Amide in Streptavidin‑Dependent Assays


Unmodified tobramycin lacks the biotin handle required for streptavidin‑based capture or detection, while simple biotin‑tobramycin conjugates without a spacer (e.g., BT) fail to induce RNA/protein complex formation due to steric hindrance between the biotin‑binding protein and the tobramycin‑binding aptamer [1]. The caproate (LC) spacer in Biotinamidocaproate Tobramycin Amide provides sufficient distance (~14–20 Å) to alleviate this steric clash, enabling cooperative ternary complex assembly that is not achievable with linker‑free biotinylated tobramycin or with longer‑spacer analogs (e.g., BTD) that may exhibit altered binding kinetics [1] . Furthermore, the caproate linker enhances solubility in both aqueous buffers and DMSO compared to unmodified tobramycin, which is largely insoluble in DMSO—a critical factor for solution‑phase assays and stock preparation [2].

Quantitative Differentiation of Biotinamidocaproate Tobramycin Amide: Head‑to‑Head Binding, Solubility, and Complex Stability Data


Caproate Spacer Enables Ternary Complex Formation Whereas Linker‑Free Biotinyl Tobramycin (BT) Fails

In electrophoretic mobility shift assays (EMSAs) using the tobramycin‑binding RNA aptamer J6f1 and streptavidin, Biotinamidocaproate Tobramycin Amide (BTA) induced a discrete RNA/protein complex, whereas the linker‑free analog Biotinyl Tobramycin (BT) produced no detectable complex at identical concentrations [1]. This demonstrates that the caproate spacer is essential for alleviating steric hindrance between the 60‑kDa streptavidin tetramer and the structured RNA aptamer [1].

Chemical Inducer of Dimerization (CID) RNA-Protein Interaction Streptavidin-Biotin Affinity

Apparent Kd of Streptavidin/BTA/J6f1 Complex Is 1.5 × 10⁻⁷ M – Comparable to Longer Spacer BTD, but BTA Exhibits Superior Aqueous Solubility

The streptavidin/BTA/J6f1 ternary complex exhibits an apparent equilibrium dissociation constant (Kd) of 1.5 ± 0.5 × 10⁻⁷ M, which is statistically indistinguishable from the Kd of the streptavidin/BTD/J6f1 complex (where BTD contains a longer 12‑aminododecanoyl spacer) [1]. However, BTA retains a 6‑carbon spacer that confers adequate flexibility while avoiding the increased hydrophobicity and potential aggregation associated with the dodecanoyl linker of BTD [1] [2]. Moreover, BTA is soluble in both water and DMSO, whereas BTD's extended alkyl chain reduces aqueous solubility, complicating stock preparation and assay compatibility [2].

Equilibrium Dissociation Constant Aptamer Affinity Linker Length Optimization

Pre‑formed Streptavidin/BTA Complex Competes 100‑Fold More Effectively Than Free BTA, Confirming Cooperative Binding

In a bead‑based competition assay, the pre‑formed streptavidin/BTA complex displaced ³²P‑J6f1 RNA from streptavidin‑BTA‑preloaded beads at concentrations at least 100‑fold lower than free BTA [1]. At 100 µM free BTA, 71% of radiolabeled J6f1 remained associated with the beads, whereas the streptavidin/BTA complex achieved equivalent displacement at ≤1 µM [1]. This cooperative binding effect is not observed with free BTA alone and highlights the utility of BTA as a building block for generating high‑affinity, multivalent CID complexes.

Cooperative Binding Competition Assay Affinity Enhancement

BTA Is Soluble in Both Water and DMSO, Whereas Unmodified Tobramycin Is Insoluble in DMSO

Biotinamidocaproate Tobramycin Amide exhibits solubility in both water and DMSO, a property conferred by the amphiphilic caproate linker [1]. In contrast, unmodified tobramycin is freely soluble in water (≥94 mg/mL) but essentially insoluble in DMSO (<1 mg/mL) . This differential solubility enables BTA to be prepared as concentrated DMSO stock solutions for subsequent dilution into aqueous assay buffers, a routine practice in high‑throughput screening and biochemical assays that is not feasible with the parent antibiotic.

Solubility DMSO Compatibility Stock Solution Preparation

BTA Retains Aptamer Specificity: Complex Formation Requires Both Streptavidin and a Tobramycin‑Binding Aptamer

The formation of the ternary streptavidin/BTA/RNA complex is strictly dependent on the presence of a tobramycin‑binding RNA aptamer. When BTA was incubated with streptavidin and the J6f1 or X1 aptamer (both known to bind tobramycin), a discrete complex was observed [1]. In contrast, no complex formed when avidin was substituted for streptavidin, nor when BTA was omitted [1]. This demonstrates that BTA does not promiscuously bridge any RNA and protein, but rather maintains the binding specificity of the tobramycin moiety, ensuring that only tobramycin‑interacting RNAs are recruited.

Aptamer Specificity Ternary Complex Selectivity RNA Recognition

Molecular Weight and Linker Length Comparison: BTA (806.97 g/mol, C6 Spacer) vs. BTD (891.1 g/mol, C12 Spacer) vs. BT (693.81 g/mol, No Spacer)

Biotinamidocaproate Tobramycin Amide (BTA) has a molecular weight of 806.97 g/mol and incorporates a 6‑carbon (caproate) spacer between the biotin and tobramycin moieties . This spacer length is optimal for reducing steric hindrance while maintaining aqueous solubility. The linker‑free analog Biotinyl Tobramycin (BT; 693.81 g/mol) fails to bridge streptavidin and RNA due to insufficient separation . The longer‑spacer analog N‑Biotinyl‑12‑aminododecanoyltobramycin Amide (BTD; 891.1 g/mol) provides a 12‑carbon linker but exhibits reduced aqueous solubility and increased hydrophobicity [1]. The table below summarizes these key physical differences:

Molecular Weight Spacer Length Conjugate Design

Optimal Use Cases for Biotinamidocaproate Tobramycin Amide Based on Quantitative Differentiation Data


Chemical Inducer of Dimerization (CID) for RNA‑Protein Proximity Assays

Employ BTA at 10–100 µM to bridge a streptavidin‑conjugated protein (e.g., enzyme, fluorescent protein) and a tobramycin‑binding RNA aptamer. The caproate spacer is essential for ternary complex formation, whereas linker‑free BT fails to induce complexation [1]. The resulting streptavidin/BTA/RNA complex exhibits an apparent Kd of ~150 nM, enabling robust, cooperative binding that can be exploited for proximity‑dependent enzyme activation, RNA pull‑downs, or live‑cell RNA tracking [1].

High‑Sensitivity RNA Capture Using Pre‑formed Streptavidin/BTA Complexes

Pre‑incubate BTA with streptavidin to form a high‑affinity CID complex, then use this complex to capture tobramycin‑binding RNA aptamers from complex lysates. The pre‑formed complex exhibits ≥100‑fold higher competitive displacement potency compared to free BTA, enabling efficient RNA isolation at sub‑micromolar concentrations [1]. This approach is particularly suited for aptamer‑based biosensors, RNA‑sequencing library preparation, and purification of engineered ribonucleoprotein complexes [1].

DMSO‑Compatible Stock Solutions for Automated High‑Throughput Screening

Prepare 10–50 mM stock solutions of BTA in DMSO for automated liquid handling systems, leveraging its unique DMSO solubility (unlike unmodified tobramycin, which is DMSO‑insoluble) [2] . Dilute into aqueous assay buffers to final working concentrations of 1–100 µM. This workflow is ideal for screening libraries of RNA aptamers or small molecules that modulate the tobramycin‑streptavidin interaction [1].

Aptamer‑Based Affinity Purification of Tobramycin‑Binding RNA Species

Immobilize BTA on streptavidin‑coated magnetic beads or agarose resins to create an affinity matrix for the selective capture of tobramycin‑interacting RNAs. The retained aptamer specificity of BTA ensures that only RNA sequences with genuine tobramycin‑binding capacity are retained, minimizing non‑specific background [1]. This application supports SELEX enrichment, RNA‑protein interaction mapping, and functional characterization of aminoglycoside‑responsive riboswitches [1].

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